molecular formula C12H13NO B11909363 7-Isopropoxyisoquinoline

7-Isopropoxyisoquinoline

Cat. No.: B11909363
M. Wt: 187.24 g/mol
InChI Key: IFYSEPKNNJHKGH-UHFFFAOYSA-N
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Description

7-Isopropoxyisoquinoline is a heterocyclic aromatic organic compound derived from isoquinoline Isoquinoline itself is a benzene ring fused to a pyridine ring, and this compound features an isopropoxy group attached to the seventh position of the isoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxyisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which is a cyclization reaction of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions . Another method is the Bischler-Napieralski reaction, where β-phenylethylamine derivatives are cyclized using phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials and the desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H2), and other reducing agents.

    Substitution: Nitrating agents (HNO3), halogenating agents (Cl2, Br2), and appropriate solvents.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Nitrated or halogenated isoquinoline derivatives.

Comparison with Similar Compounds

Uniqueness: 7-Isopropoxyisoquinoline is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

7-propan-2-yloxyisoquinoline

InChI

InChI=1S/C12H13NO/c1-9(2)14-12-4-3-10-5-6-13-8-11(10)7-12/h3-9H,1-2H3

InChI Key

IFYSEPKNNJHKGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=CN=C2

Origin of Product

United States

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